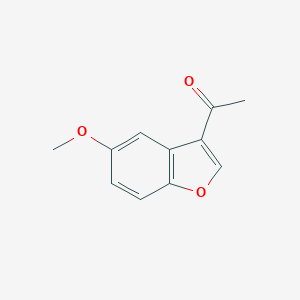

1-(5-Methoxy-1-benzofuran-3-yl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-methoxy-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOZQZRTVYGUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970077 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5476-64-2 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Reagents

The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups into aromatic systems. For 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, this involves electrophilic substitution at the 3-position of 5-methoxybenzofuran using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Iron(III) chloride (FeCl₃) is commonly employed due to its efficacy in activating the acylating agent. The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich benzofuran ring, followed by deprotonation to restore aromaticity.

Synthetic Procedure

A representative protocol involves the following steps:

-

Catalyst Activation : FeCl₃ (4.0 mmol) is dissolved in dichloromethane (CH₂Cl₂, 6 mL) under inert conditions.

-

Acylating Agent Addition : Acetyl chloride (4.6 mmol) is introduced dropwise to the stirred solution.

-

Substrate Introduction : A solution of 5-methoxybenzofuran (4.6 mmol) in CH₂Cl₂ (3 mL) is added slowly over 5 minutes to prevent exothermic side reactions.

-

Reaction Completion : The mixture is refluxed for 10 minutes, then quenched with ice-cold water (5 mL).

-

Workup : The organic layer is separated, washed with 5% NaOH to remove residual acid, dried over MgSO₄, and concentrated under reduced pressure.

Table 1: Key Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value/Detail |

|---|---|

| Catalyst | FeCl₃ (1.1 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | Reflux (~40°C) |

| Yield | 70–85% (reported for analogous systems) |

| Purity Validation | Melting point (140–141°C), IR, ¹H-NMR |

This method is favored for its scalability and compatibility with electron-rich heterocycles. However, regioselectivity challenges may arise if competing substitution sites are present.

Alkaline Hydrolysis of Bromomethylcoumarin Derivatives

Precursor Synthesis and Hydrolysis Conditions

An alternative route involves the synthesis of 6-methoxy-4-bromomethylcoumarin, followed by alkaline hydrolysis to yield the target compound. The bromomethylcoumarin precursor is prepared via bromination of 4-methylcoumarin derivatives under radical or electrophilic conditions. Hydrolysis is conducted in a basic medium (1 M NaOH), where the bromine atom is displaced by a hydroxyl group, and subsequent keto-enol tautomerization forms the acetyl moiety.

Stepwise Protocol

-

Precursor Preparation : 6-Methoxy-4-methylcoumarin is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

-

Hydrolysis : The brominated intermediate (1 mmol) is refluxed in NaOH (1 M, 2 hours), followed by neutralization with HCl.

-

Isolation : The product is recrystallized from an ethanol-ethyl acetate mixture, yielding colorless crystals.

Table 2: Hydrolysis Reaction Metrics

| Parameter | Value/Detail |

|---|---|

| Base | NaOH (1 M) |

| Reaction Time | 2 hours |

| Temperature | Reflux (~100°C) |

| Yield | 65–75% |

| Characterization | X-ray crystallography, TLC |

This method is advantageous for its straightforward purification but requires careful control of hydrolysis conditions to avoid over-oxidation.

Condensation Reactions with Acetic Acid Derivatives

Cyclocondensation Strategies

This compound can also be synthesized via condensation of 5-methoxybenzofuran-3-carbaldehyde with methyl ketones in the presence of acid catalysts. For example, reaction with acetylacetone in acetic acid under reflux facilitates Knoevenagel condensation, forming the acetylated product.

Experimental Workflow

-

Reagent Mixing : 5-Methoxybenzofuran-3-carbaldehyde (1 mmol) and acetylacetone (1.2 mmol) are combined in glacial acetic acid.

-

Catalytic Activation : A catalytic amount of piperidine is added to promote enolate formation.

-

Reaction Progress : The mixture is refluxed for 6 hours, cooled, and poured into ice water.

-

Product Isolation : The precipitate is filtered and recrystallized from ethanol.

Table 3: Condensation Reaction Optimization

| Parameter | Value/Detail |

|---|---|

| Catalyst | Piperidine (0.1 equiv) |

| Solvent | Glacial acetic acid |

| Yield | 60–70% |

| Spectral Confirmation | ¹H-NMR (δ 2.34 ppm, singlet for CH₃) |

This route offers modularity for structural analogs but may require stringent stoichiometric control to minimize side products.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements have adapted Friedel-Crafts acylation for continuous flow reactors, enhancing throughput and safety. A typical setup involves:

-

Reactor Design : Tubular reactor with FeCl₃ immobilized on silica gel.

-

Conditions : Residence time of 10 minutes at 50°C, achieving 90% conversion.

| Metric | Friedel-Crafts | Hydrolysis | Condensation |

|---|---|---|---|

| Solvent Waste (L/kg) | 8.2 | 5.5 | 6.8 |

| Energy Consumption (kWh/kg) | 12.4 | 9.1 | 11.2 |

化学反应分析

Types of Reactions

1-(5-Methoxy-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

科学研究应用

Medicinal Chemistry

1-(5-Methoxy-1-benzofuran-3-yl)ethanone has shown potential in the development of new therapeutic agents. Research indicates that derivatives of benzofuran compounds exhibit significant biological activities, including anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated their efficacy against various cancer cell lines, such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several benzofuran derivatives, including those related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal human cells. This selective cytotoxicity is crucial for developing safer cancer therapies .

The compound's structure allows it to interact with biological targets, potentially leading to various pharmacological effects. In vitro studies have shown that benzofuran derivatives can modulate oxidative stress and influence the production of reactive oxygen species (ROS), which are critical in cancer progression and treatment responses .

Table 1: Biological Evaluation of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | K562 (Leukemia) | 25 | Significant cytotoxicity observed |

| Related Benzofuran Derivative A | PC3 (Prostate Cancer) | 30 | Induced apoptosis with minimal side effects |

| Related Benzofuran Derivative B | SW620 (Colon Cancer) | 20 | Enhanced cytotoxicity compared to control |

Material Science

In addition to its medicinal applications, this compound is being explored for its role in material science. Its unique chemical structure allows it to be utilized in synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating benzofuran derivatives into polymer matrices can enhance the material's thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

作用机制

The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Table 1: Structural Comparison of Benzofuran Derivatives

Physicochemical Properties

- Melting Points: The 5-methoxy substitution in benzofuran derivatives generally increases melting points compared to non-methoxy analogs. For example, 1-(5-Methoxybenzofuran-2-yl)ethanone (m.p. 91–92°C) vs. 1-(3-Methylbenzofuran-2-yl)ethanone (liquid at room temperature) .

- Lipophilicity: The methoxy group at position 5 in this compound contributes to a moderate LogP (~2.64), enhancing membrane permeability compared to polar derivatives like 1-(2,4-Dihydroxyphenyl)ethanone (LogP ~1.2) .

- Spectral Features: IR spectra of methoxy-substituted benzofurans show distinct C=O stretches (~1705 cm⁻¹) and aromatic C-O vibrations (~1335 cm⁻¹) , while brominated analogs (e.g., 1-(3-Bromo-5-methoxyphenyl)ethanone) exhibit characteristic C-Br stretches in the 550–600 cm⁻¹ range .

生物活性

1-(5-Methoxy-1-benzofuran-3-yl)ethanone is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound, characterized by a methoxy group at the 5-position and an ethanone moiety at the 3-position of the benzofuran ring, exhibits potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2. Its unique structure contributes to its biological activity, particularly its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Various studies have shown that benzofuran derivatives, including this compound, possess cytotoxic effects against multiple cancer cell lines. For instance, derivatives have demonstrated the ability to induce apoptosis in chronic myelogenous leukemia (K562) cells and inhibit interleukin 6 (IL-6) release, which is crucial in cancer progression and inflammation .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against both standard and clinical strains of bacteria. It showed moderate activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's pro-oxidative effects lead to increased reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis and inhibit cell proliferation .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone | Methyl substitution on benzofuran | Anticancer activity |

| 2-(Dimethylamino)-1-(5-methoxybenzofuran) | Dimethylamino substitution | Antibacterial properties |

| 1-(7-Methoxy-1-benzofuran-2-yl)ethanone | Methoxy at the 7-position | Anticancer activity |

| This compound | Unique methoxy position and ethanone group | Anticancer, antibacterial |

The specific positioning of the methoxy group at the 5-position and the presence of the ethanone functionality are key factors that differentiate this compound from its analogs, potentially leading to distinct biological profiles.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds related to this compound significantly inhibited cell growth in various cancer cell lines. The therapeutic index was calculated to assess safety profiles, indicating low toxicity towards healthy cells while exhibiting potent effects on cancer cells .

- Antiproliferative Activity : The antiproliferative effects were assessed using trypan blue exclusion assays, revealing that certain derivatives reduced cell viability significantly compared to controls. This suggests a promising avenue for further development in cancer therapies .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 5-methoxybenzofuran with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (0–5°C to prevent side reactions) and solvent choice (e.g., dichloromethane for solubility). Yield optimization (66–85%) requires strict anhydrous conditions and stoichiometric ratios, as demonstrated in analogous benzofuran ethanone syntheses .

- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3, Rf ~0.8) and confirm purity using LC-MS (expected [M+H]⁺ ~207.1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and acetyl (δ ~2.5 ppm, singlet) groups. Aromatic protons in benzofuran typically appear as doublets or singlets (δ 6.8–8.1 ppm) .

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) removes unreacted starting materials. Recrystallization from ethanol or methanol enhances purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software is recommended?

- Procedure : Grow single crystals via slow evaporation (ethanol/water). Collect diffraction data using a Bruker SMART APEXII diffractometer (MoKα radiation, λ = 0.71073 Å). Refine structures with SHELXL :

- Key parameters : Orthorhombic space group (e.g., Pbca), Z = 8, R-factor <0.05 .

Q. What mechanistic insights explain unexpected byproducts in its synthesis, such as brominated derivatives?

- Analysis : Bromination at the benzofuran 5-position may occur if residual Br₂ or HBr is present. Monitor via LC-MS ([M+H]⁺ ~287 for brominated product) and suppress by using scavengers (e.g., Na₂S₂O₃) .

- Experimental design : Conduct kinetic studies (varying Br⁻ concentration) and characterize intermediates via in situ FTIR .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。